molecular formula C10H10N2O2S B3025496 6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione CAS No. 69300-50-1

6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione

Cat. No.: B3025496
CAS No.: 69300-50-1
M. Wt: 222.27 g/mol
InChI Key: CWFRYKWJIHQOFY-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4’-imidazolidine]-2’,5’-dione is a heterocyclic compound with a unique spiro structure. It is characterized by the fusion of a benzo[b]thiophene ring with an imidazolidine ring, forming a spiro linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4’-imidazolidine]-2’,5’-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzo[b]thiophene derivatives with imidazolidine precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as chloroform or methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4’-imidazolidine]-2’,5’-dione has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4’-imidazolidine]-2’,5’-dione is unique due to its spiro linkage, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-8-10(12-9(14)11-8)4-1-2-7-6(10)3-5-15-7/h3,5H,1-2,4H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFRYKWJIHQOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C3(C1)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397637
Record name spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69300-50-1
Record name spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione
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6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione
Reactant of Route 6
6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione

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